molecular formula C10H14N2O2 B8517049 (7,8-Diamino-chroman-2-yl)-methanol

(7,8-Diamino-chroman-2-yl)-methanol

Cat. No. B8517049
M. Wt: 194.23 g/mol
InChI Key: ZTXPYVXXQPUVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7,8-Diamino-chroman-2-yl)-methanol is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7,8-Diamino-chroman-2-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7,8-Diamino-chroman-2-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(7,8-Diamino-chroman-2-yl)-methanol

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(7,8-diamino-3,4-dihydro-2H-chromen-2-yl)methanol

InChI

InChI=1S/C10H14N2O2/c11-8-4-2-6-1-3-7(5-13)14-10(6)9(8)12/h2,4,7,13H,1,3,5,11-12H2

InChI Key

ZTXPYVXXQPUVOH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)N)N)OC1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of toluene-4-sulfonic acid 2-trifluoromethyl-3,6,7,8-tetrahydro-9-oxa-1,3-diazacyclopenta[a]naphthalen-8-ylmethyl ester (500 mg, 2.11 mmol) in THF (50 mL) was added lithium borohydride (2.11 mL, 2 M, 4.22 mmol). The resulting solution was stirred for 30 min at 50° C. and then evaporated in vacuo to a residue. The residue was dissolved in ethyl acetate (100 mL) and then washed with water (2×30 mL), dried over anhydrous Na2SO4. The solvent was removed in vacuo to afford 352 mg (86% yield) of the title compound: 1H NMR (400 MHz), CDCl3) δ1.90 (m, 2H), 2.78 (m, 2H), 3.18 (bs, 4H), 3.78 (m, 1H, OH), 3.82 (m, 2H), 4.18 (m, 1H), 6.33 (d, J=8 Hz), 6.42 (d, J=8 Hz); MS 195 [M+H]+.
Name
toluene-4-sulfonic acid 2-trifluoromethyl-3,6,7,8-tetrahydro-9-oxa-1,3-diazacyclopenta[a]naphthalen-8-ylmethyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.